2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has unique properties that make it an attractive candidate for use in biochemical and physiological studies.
Scientific Research Applications
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, similar in part to the dichlorophenyl group in the compound, are noted for their environmental persistence and toxicity. Studies have assessed the impact of chlorophenols on aquatic environments, detailing their moderate toxic effects to aquatic life and potential for bioaccumulation. These compounds have been investigated for their degradation pathways, including biodegradation and photodegradation, indicating potential environmental mitigation strategies (Krijgsheld & Gen, 1986).
Toxicity and Biodegradation of Naphthenic Acids
Naphthenic acids, sharing structural resemblance with the naphtho group in the compound, are a concern in oil sands process water due to their toxicity to aquatic life. Research has focused on understanding their environmental impacts, degradation processes, and methods for mitigation. Various strategies, including biodegradation, ozonation, and adsorption, have been explored to reduce their presence and toxicity in the environment (Kannel & Gan, 2012).
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDRKSTJNKMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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